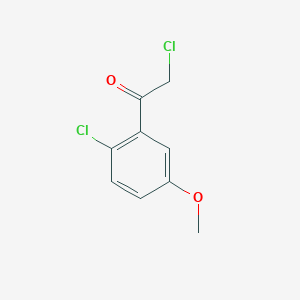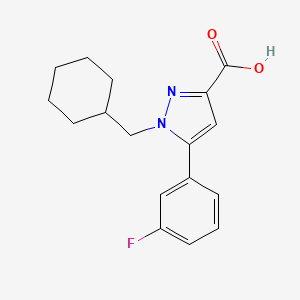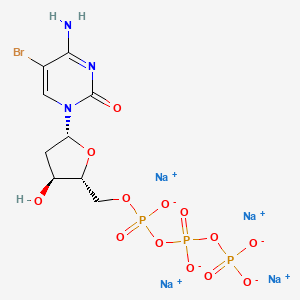
4-(Azetidin-3-ylmethoxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: is a heterocyclic compound with a unique structure. It contains both an azetidine ring (a four-membered saturated heterocycle) and a pyrazole ring (a five-membered aromatic heterocycle). These types of compounds have attracted significant interest due to their diverse biological activities .
Méthodes De Préparation
a. Synthesis of (N-Boc-azetidin-3-ylidene)acetate: The starting material, (N-Boc-azetidin-3-ylidene)acetate , can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is crucial for subsequent steps .
b. Aza-Michael Addition:(N-Boc-azetidin-3-ylidene)acetate: undergoes an aza-Michael addition with NH-heterocycles (such as pyrazoles) to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate reacts with various (N-Boc-cycloaminyl)amines to form 3-substituted 3-(acetoxymethyl)oxetane compounds .
c. Suzuki–Miyaura Cross-Coupling: The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling reaction. The corresponding brominated pyrazole–azetidine hybrid reacts with boronic acids to yield the desired compounds .
Analyse Des Réactions Chimiques
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Applications De Recherche Scientifique
a. Medicinal Chemistry: This compound’s pharmacophore subunit (azetidine) has been utilized in natural and synthetic products with diverse biological activities. Researchers explore its potential as a drug scaffold, targeting specific receptors or enzymes.
b. Industry: In industry, 4-(Azetidin-3-ylmethoxy)-1H-pyrazole could serve as a building block for novel materials, catalysts, or functionalized molecules.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a specific list of similar compounds, it’s worth noting that the combination of azetidine and pyrazole rings makes 4-(Azetidin-3-ylmethoxy)-1H-pyrazole unique. Researchers may compare it with related structures to understand its distinct properties.
Remember that further research and experimental validation are essential to fully explore the compound’s potential.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-(azetidin-3-ylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-6(2-8-1)5-11-7-3-9-10-4-7/h3-4,6,8H,1-2,5H2,(H,9,10) |
Clé InChI |
MVXRMSAYIDIGHB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)COC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)




![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)




